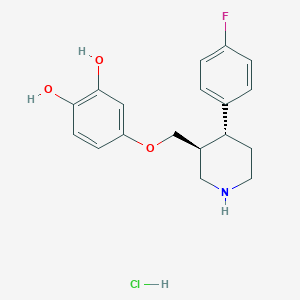

1,2-Benzenediol, 4-(((3S,4R)-4-(4-fluorophenyl)-3-piperidinyl)methoxy)-

Description

Significance within Paroxetine (B1678475) Biotransformation Studies

The biotransformation of Paroxetine in the human body is a complex process, with Desmethylene Paroxetine being a principal product. The initial and rate-limiting step in the metabolism of Paroxetine is the demethylenation of its methylenedioxy group to form a catechol intermediate. clinpgx.orgnih.gov This crucial metabolic transformation is primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. clinpgx.orgnih.gov The resulting catechol intermediate is, in fact, Desmethylene Paroxetine.

Role as a Key Metabolite and Related Substance in Drug Development

Desmethylene Paroxetine is classified as a major urinary metabolite of Paroxetine. medchemexpress.com As such, its identification and quantification in biological fluids are critical aspects of pharmacokinetic studies during the development and clinical use of Paroxetine. The presence and concentration of this metabolite can provide valuable insights into an individual's metabolic phenotype, particularly concerning CYP2D6 activity. clinpgx.org

Furthermore, Desmethylene Paroxetine is considered a "related substance" or impurity in the manufacturing of Paroxetine drug products. Regulatory guidelines necessitate the identification and control of such impurities to ensure the quality, safety, and efficacy of the final pharmaceutical formulation. chromatographyonline.comamazonaws.com Consequently, the availability of pure Desmethylene Paroxetine Hydrochloride Salt as a reference standard is indispensable for the development and validation of analytical methods aimed at detecting and quantifying impurities in Paroxetine active pharmaceutical ingredients (APIs) and finished products. pharmaffiliates.com

Structure

2D Structure

Properties

CAS No. |

159126-30-4 |

|---|---|

Molecular Formula |

C18H20FNO3 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol |

InChI |

InChI=1S/C18H20FNO3/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15/h1-6,9,13,16,20-22H,7-8,10-11H2/t13-,16-/m0/s1 |

InChI Key |

VJMXXTJAPJRAQL-BBRMVZONSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl |

Synonyms |

4-[[(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride; (3S-trans)-4-[[4-(4-Fluorophenyl)-3-piperidinyl]methoxy]-1,2-benzenediol Hydrochloride; BRL 36610; Paroxetine catechol |

Origin of Product |

United States |

Chemical and Physical Properties

Desmethylene Paroxetine (B1678475) Hydrochloride Salt is a well-characterized compound with defined chemical and physical properties that are essential for its use in research and quality control.

| Property | Value |

| Chemical Name | 4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride |

| Synonyms | BRL-38250A, (-)Trans-4-(p-fluorophenyl)-3-[[3 and 4-dihydroxyphenoxy]methyl]piperidine hydrochloride |

| CAS Number | 1394861-12-1 |

| Molecular Formula | C₁₈H₂₁ClFNO₃ |

| Molecular Weight | 353.82 g/mol |

Table 1: of Desmethylene Paroxetine Hydrochloride Salt. klivon.com

Chemical Synthesis and Structural Modifications for Research

Strategies for the Laboratory Synthesis of Desmethylene Paroxetine (B1678475) Hydrochloride Salt

Desmethylene Paroxetine, a major catechol metabolite of Paroxetine, is crucial for understanding the metabolic profile of the parent drug. medchemexpress.comclinpgx.orgpharmgkb.org Its laboratory synthesis is essential for providing reference standards for analytical and metabolic studies. The primary synthetic routes leverage key intermediates from Paroxetine synthesis, ensuring the correct stereochemical configuration is achieved.

A common strategy for synthesizing Desmethylene Paroxetine and its congeners begins with the pivotal intermediate, (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. nih.govcsic.es This approach confirms the synthetic route by also allowing for the synthesis of Paroxetine itself, which should match the structure and stereochemistry of the commercial product. nih.govcsic.es

The synthesis of N-Boc protected Desmethylene Paroxetine has been achieved from (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. The key steps involve:

Protection of the Catechol: The synthesis starts with 3,4-dihydroxybenzaldehyde, which is protected, for example, as a bis(benzyloxy) derivative.

Formation of the Ether Linkage: The protected hydroxymethylpiperidine intermediate is typically converted to a leaving group (e.g., a mesylate) and then coupled with the protected catechol derivative (e.g., 3,4-bis(benzyloxy)phenol) via a Williamson ether synthesis.

Deprotection: The protecting groups on the catechol and the piperidine (B6355638) nitrogen are removed to yield Desmethylene Paroxetine.

Salt Formation: The final base is treated with hydrochloric acid in a suitable solvent, such as isopropanol, to precipitate the desired Desmethylene Paroxetine Hydrochloride Salt. pharm.or.jpgoogle.com

An alternative conceptual approach involves the direct demethylenation of Paroxetine itself or a suitable N-protected derivative. This metabolic reaction, primarily mediated by the CYP2D6 enzyme in vivo, involves the oxidative cleavage of the methylenedioxy bridge to form the catechol. pharmgkb.orgnih.gov Replicating this chemically in the lab requires selective reagents that can cleave the methylenedioxy ether without affecting other functional groups in the molecule.

The table below outlines a representative synthetic pathway starting from a key piperidine intermediate.

Table 1: Synthetic Pathway for Desmethylene Paroxetine Hydrochloride Salt This table is interactive. Click on headers to sort.

| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(mesyloxymethyl)piperidine | Activation of the primary alcohol |

| 2 | Mesylate Intermediate + 3,4-Bis(benzyloxy)phenol | Sodium hydride (NaH) | N-Boc-3,4-bis(benzyloxy)phenoxymethyl-4-(4-fluorophenyl)piperidine | Formation of the ether linkage |

| 3 | Protected Intermediate | Hydrogen (H₂), Palladium on Carbon (Pd/C) | N-Boc-Desmethylene Paroxetine | Removal of benzyl (B1604629) protecting groups |

| 4 | N-Boc-Desmethylene Paroxetine | Trifluoroacetic acid (TFA) or HCl | Desmethylene Paroxetine (Free Base) | Removal of N-Boc protecting group |

Stereochemical Considerations in Synthesis and Metabolite Formation

The biological activity and metabolic fate of Paroxetine are intrinsically linked to its stereochemistry. The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring, which means it can exist as four possible stereoisomers (two cis and two trans enantiomeric pairs). nih.govresearchgate.netresearchgate.net

The therapeutically active enantiomer is (-)-trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. nih.govresearchgate.net Consequently, its metabolites, including Desmethylene Paroxetine, are formed in the body from this specific stereoisomer. Therefore, for research purposes, it is critical that any synthetic Desmethylene Paroxetine retains the (3S,4R) configuration to be a biologically relevant standard.

Key stereochemical considerations include:

Starting Material Chirality: The most effective synthetic strategies for Paroxetine and its metabolites employ enantiomerically pure starting materials or introduce chirality early on through methods like asymmetric hydrogenation or chiral resolution. researchgate.netthieme-connect.dersc.org Using the (3S,4R) configured piperidine precursor, such as (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, ensures that the correct stereochemistry is carried through to the final metabolite product. nih.govcsic.es

The metabolism of Paroxetine is stereoselective, but the primary metabolic step of demethylenation occurs on the achiral methylenedioxy ring and does not affect the chiral centers of the piperidine core. Thus, the stereochemistry of Desmethylene Paroxetine directly reflects that of the parent drug administered.

Table 2: Stereoisomers of Paroxetine This table is interactive. Click on headers to sort.

| Configuration | Isomer Type | Therapeutic Activity |

|---|---|---|

| (3S, 4R) | trans | Active enantiomer |

| (3R, 4S) | trans | Inactive enantiomer |

| (3S, 4S) | cis | Inactive isomer |

Preparation of Labeled Analogs for Metabolic Pathway Elucidation Studies

Isotopically labeled analogs are indispensable tools for drug metabolism and pharmacokinetic (DMPK) studies. They allow for the precise tracking and quantification of a drug and its metabolites in complex biological matrices. The synthesis of labeled Desmethylene Paroxetine is crucial for elucidating its own metabolic fate and for quantifying its formation from labeled Paroxetine.

Several strategies for isotopic labeling of Paroxetine have been reported, which can be adapted for the synthesis of labeled Desmethylene Paroxetine:

Carbon-14 (¹⁴C) Labeling: Carbon-14 is a beta-emitter commonly used for quantitative drug metabolism studies. Syntheses of [¹⁴C]-Paroxetine have been described where the label is incorporated at different positions. researchgate.netdrugfuture.com

Labeling the Methyleneoxy Group: One approach involves using [¹⁴C]-formaldehyde to introduce the label into the hydroxymethyl side chain of the piperidine ring. drugfuture.com This strategy would produce Desmethylene Paroxetine with the label on the carbon atom linking the piperidine and the catechol rings.

Labeling the Methylenedioxy Group: An alternative synthesis involves cyclization with [¹⁴C]-dibromomethane to label the methylene (B1212753) bridge of the methylenedioxyphenyl ring. drugfuture.com This specific labeling pattern is useful for studying the demethylenation process itself.

Deuterium (B1214612) (²H) Labeling: Stable, non-radioactive isotopes like deuterium are widely used as internal standards in quantitative analysis by mass spectrometry (MS). Deuterated analogs, such as Paroxetine-d4, are commercially available. A labeled version of Desmethylene Paroxetine (e.g., Desmethylene Paroxetine-d4) could be synthesized from a deuterated precursor, such as a d4-labeled fluorophenyl ring. This provides a high-purity standard for LC-MS/MS assays to measure metabolite levels in biological samples.

The preparation of these labeled compounds follows the same synthetic routes as their unlabeled counterparts, simply substituting a standard reagent with its isotopically enriched version at a suitable step in the synthesis. The choice of labeling position depends on the specific research question, such as whether the goal is to trace the entire molecule or to investigate a specific metabolic reaction.

Table 3: Compound Names Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| Desmethylene Paroxetine Hydrochloride Salt | (-)Trans-4-(p-fluorophenyl)-3-[[3 and 4-dihydroxyphenoxy]methyl]piperidine hydrochloride; BRL-38250A klivon.com |

| Paroxetine | (-)-trans-(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine; Paxil |

| (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | N-Methyl Carbinol Intermediate |

| (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine | N-Boc protected piperidine methanol (B129727) intermediate |

| 3,4-Dihydroxybenzaldehyde | Protocatechuic aldehyde |

| 3,4-Bis(benzyloxy)phenol | - |

| [¹⁴C]-Formaldehyde | - |

| [¹⁴C]-Dibromomethane | - |

Advanced Analytical Methodologies for Detection and Quantification of Desmethylene Paroxetine Hydrochloride Salt

The analysis of Desmethylene Paroxetine (B1678475) Hydrochloride Salt, a principal metabolite and potential impurity of Paroxetine, requires robust and sensitive analytical methods. These methodologies are critical for pharmaceutical quality control, metabolic research, and ensuring the purity of the active pharmaceutical ingredient (API).

Pre Clinical Pharmacological Investigations of Desmethylene Paroxetine

In Vitro Receptor Binding Affinity Studies

In vitro radioligand binding studies are crucial for determining the affinity of a compound for various neurotransmitter receptors and transporters. For paroxetine (B1678475), these studies have established its high affinity and selectivity for the serotonin (B10506) transporter (SERT). In stark contrast, its major metabolites exhibit significantly diminished potency.

While specific binding affinity data for desmethylene paroxetine hydrochloride salt are not extensively detailed in the literature, it is widely reported that the metabolites of paroxetine are essentially inactive, with potencies that are at most 1/50th that of paroxetine itself. medex.com.bd This substantial decrease in affinity for the serotonin transporter and other receptors is a key feature of its pharmacological profile.

For comparative purposes, the binding affinities of the parent compound, paroxetine, for various receptors and transporters are presented below.

Table 1: In Vitro Receptor and Transporter Binding Affinities of Paroxetine

| Target | Binding Affinity (Ki) |

|---|---|

| Serotonin Transporter (SERT) | 0.72 nM |

| Norepinephrine Transporter (NET) | 40 ± 0.2 nM |

| Dopamine Transporter (DAT) | 490 ± 20.0 nM |

| Muscarinic Receptors | Low Affinity |

| Alpha-1 Adrenergic Receptors | Low Affinity |

| Alpha-2 Adrenergic Receptors | Low Affinity |

| Beta-Adrenergic Receptors | Low Affinity |

| Dopamine (D2) Receptors | Low Affinity |

| Histamine (H1) Receptors | Low Affinity |

| 5-HT1A Receptors | Low Affinity |

| 5-HT2 Receptors | Low Affinity |

This table shows the binding affinities of the parent compound, paroxetine. The metabolites, including desmethylene paroxetine, are known to be significantly less potent.

Evaluation of Enzyme Inhibition Profiles (e.g., CYP isoforms) by the Metabolite

Paroxetine is not only a substrate but also a potent inhibitor of CYP2D6, the primary enzyme responsible for its metabolism. This can lead to drug-drug interactions when co-administered with other drugs metabolized by this enzyme.

Table 2: Inhibitory Profile of Paroxetine against Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Constant (Ki) / IC50 |

|---|---|

| CYP2D6 | 0.065 µM (Ki) |

| CYP2B6 | 1.03 µM (Ki) |

| CYP3A4 | 25 µM (IC50) |

| CYP1A2 | 80 µM (IC50) |

| CYP2C9 | 63 µM (IC50) |

| CYP2C19 | 70 µM (IC50) |

This table presents the enzyme inhibition profile for the parent compound, paroxetine. Data for desmethylene paroxetine is limited due to its pharmacological inactivity.

Comparative Pharmacological Potency and Activity Assessment in Cellular Models

Cellular models are instrumental in assessing the functional activity of a compound, such as its ability to inhibit serotonin reuptake. Studies in cellular systems have consistently shown that paroxetine is a potent inhibitor of serotonin transport.

Investigation of Biological Interactions and Mechanisms in Pre-clinical Systems

The biological interactions and mechanisms of action of paroxetine have been extensively studied in preclinical systems. These investigations have confirmed that its primary mechanism is the selective inhibition of serotonin reuptake at the presynaptic neuron. nih.gov This leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Role and Development of Reference Standards in Pharmaceutical Analysis

Qualification and Certification of Desmethylene Paroxetine (B1678475) Hydrochloride Salt as a Reference Standard

A reference standard is a highly purified and well-characterized compound used as a benchmark in qualitative or quantitative analysis. pharmtech.comsimsonpharma.com For an impurity like Desmethylene Paroxetine Hydrochloride Salt to be established as a reference standard, it must undergo a rigorous qualification and certification process to confirm its identity and purity. pharmaguddu.com This process is essential for ensuring that the standard is suitable for its intended use, which includes the identification and quantification of this specific impurity in Paroxetine drug substances and products. veeprho.com

The qualification involves a comprehensive suite of analytical techniques designed to provide unequivocal proof of the compound's structure and to determine its purity with a high degree of confidence. intertek.com Manufacturers of reference standards provide a detailed Certificate of Analysis (CoA) that documents the results of these tests. pharmaguddu.com

Key analytical tests for the qualification of Desmethylene Paroxetine Hydrochloride Salt include:

Identity and Structure Confirmation: Techniques such as Nuclear Magnetic Resonance spectroscopy (¹H-NMR, ¹³C-NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the molecular structure of the compound. veeprho.comklivon.com These methods provide a detailed "fingerprint" of the molecule, ensuring it is the correct substance.

Purity Determination: The purity of the reference standard is a critical parameter. High-Performance Liquid Chromatography (HPLC) is a primary method used to assess chromatographic purity, ensuring that other related impurities are not present above specified limits. veeprho.com Techniques like quantitative NMR (qNMR) or titration may be used to determine the absolute purity or assay value. klivon.com

Other Characterization Tests: Additional tests are often performed to provide a complete profile of the reference standard. These can include Elemental Analysis (to confirm the elemental composition), Karl Fischer titration or Thermogravimetric Analysis (TGA) to determine water content, and assessment of residual solvents. klivon.com

The data generated from this extensive characterization are compiled, and if the material meets all predefined specifications for identity and purity, it is certified as a reference standard. pharmaguddu.comintertek.com

Table 1: Analytical Techniques for Qualification of Desmethylene Paroxetine Hydrochloride Salt Reference Standard

| Parameter | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Identity | ¹H-NMR, ¹³C-NMR | Confirms the molecular structure and connectivity of atoms. | veeprho.comklivon.com |

| FTIR | Provides a characteristic vibrational spectrum of the molecule. | klivon.com | |

| Mass Spectrometry (MS) | Confirms the molecular weight and fragmentation pattern. | veeprho.comklivon.com | |

| Purity | HPLC | Determines chromatographic purity and detects other impurities. | veeprho.comklivon.com |

| qNMR or Titration | Establishes the absolute purity (assay) of the standard. | klivon.com | |

| Other Properties | Elemental Analysis | Verifies the elemental composition (Carbon, Hydrogen, Nitrogen). | klivon.com |

| Karl Fischer / TGA | Quantifies the water content. | klivon.com | |

| Residual Solvents | Detects and quantifies any solvents remaining from synthesis. | veeprho.com |

Applications in Method Development and Validation for Pharmaceutical Quality Assurance

The availability of a certified Desmethylene Paroxetine Hydrochloride Salt reference standard is indispensable for the development and validation of analytical methods used in the quality control of Paroxetine. pharmiweb.com According to International Council for Harmonisation (ICH) guidelines, analytical procedures must be validated to demonstrate their suitability for their intended purpose, which includes accurately quantifying impurities. fda.govchromatographyonline.com

During method development for Paroxetine, particularly for stability-indicating assays that use techniques like HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC), the goal is to achieve adequate separation of the main Paroxetine peak from all potential impurities, including Desmethylene Paroxetine. chromatographyonline.comnih.gov The reference standard is used to "spike" solutions to confirm that the analytical method can effectively resolve Desmethylene Paroxetine from the API and other related substances. chromatographyonline.com

Once a method is developed, it must be validated. The Desmethylene Paroxetine Hydrochloride Salt reference standard is critical for assessing several validation parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The reference standard is used to demonstrate that the method can detect Desmethylene Paroxetine without interference from the Paroxetine API, other impurities, or excipients. core.ac.uk

Linearity: The reference standard is used to prepare a series of solutions at different concentrations to prove that the method's response is directly proportional to the concentration of the impurity over a specified range. pharmascholars.com

Accuracy: Accuracy is determined by spiking a sample matrix with a known amount of the Desmethylene Paroxetine reference standard and measuring the recovery. chromatographyonline.comnih.gov This confirms how close the measured value is to the true value.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The reference standard is used to determine the lowest concentration of Desmethylene Paroxetine that can be reliably detected (LOD) and quantified (LOQ) by the method. chromatographyonline.compharmascholars.comnih.gov This is crucial for controlling impurities at very low levels.

Table 2: Application of Reference Standards in HPLC Method Validation for Paroxetine

| Validation Parameter | Role of Desmethylene Paroxetine Hydrochloride Salt Reference Standard | Reference |

|---|---|---|

| Specificity | Used to confirm the method can separate the impurity peak from the Paroxetine API peak and other components. | core.ac.uk |

| Linearity | Used to prepare calibration curves to demonstrate a proportional response to concentration. | pharmascholars.com |

| Accuracy | A known quantity is added to samples to measure the percent recovery and verify the exactness of the method. | chromatographyonline.comnih.gov |

| Precision | A solution of the standard is analyzed multiple times to assess the method's repeatability and intermediate precision. | nih.gov |

| Limit of Quantitation (LOQ) | Used to establish the lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. | chromatographyonline.compharmascholars.com |

| Limit of Detection (LOD) | Used to establish the lowest concentration of the impurity that can be detected by the method. | chromatographyonline.compharmascholars.com |

Utility in Stability Studies and Impurity Identification for Paroxetine Products

Stability testing is a mandatory part of pharmaceutical development and manufacturing, designed to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. researchgate.net During stability studies, drug products are stored under various environmental conditions (e.g., temperature, humidity, light) to simulate storage and shipping. core.ac.uk These conditions can cause the API to degrade, leading to the formation of impurities.

The development of a "stability-indicating" analytical method is therefore essential. Such a method must be able to separate, detect, and quantify any degradation products that may form over time. nih.govresearchgate.net

The role of the Desmethylene Paroxetine Hydrochloride Salt reference standard in this context is twofold:

Impurity Identification: Desmethylene Paroxetine is a known major metabolite of Paroxetine. medchemexpress.com As such, it is a potential degradant that may appear during stability studies. By using the reference standard, analysts can positively identify a peak that appears in the chromatogram of a stressed sample. This is typically done by comparing the retention time of the unknown peak with that of the certified reference standard under identical chromatographic conditions. This avoids misidentification and allows for precise tracking of this specific impurity. nifdc.org.cn

Impurity Quantification: Once identified, the concentration of Desmethylene Paroxetine must be monitored over the course of the stability study to ensure it does not exceed the safety qualification threshold defined by regulatory bodies like the ICH. fda.gov The certified reference standard is used to accurately quantify the amount of the impurity present in the drug product at each time point, ensuring patient safety and product compliance. pharmiweb.com

In forced degradation studies, where Paroxetine is intentionally exposed to harsh conditions like acid, base, oxidation, heat, and light, the reference standard helps in identifying the degradation pathways and confirming whether Desmethylene Paroxetine is formed under specific stress conditions. core.ac.ukpharmascholars.com

Table 3: Role in Stability Studies of Paroxetine Products

| Study Aspect | Function of Desmethylene Paroxetine Hydrochloride Salt Reference Standard | Reference |

|---|---|---|

| Forced Degradation | Helps identify if Desmethylene Paroxetine is a degradation product under specific stress conditions (e.g., acid, base, heat). | core.ac.ukpharmascholars.com |

| Impurity Identification | Provides a definitive match (e.g., by retention time in HPLC) to identify unknown peaks in stability samples. | nifdc.org.cn |

| Impurity Quantification | Serves as the calibrator to accurately measure the concentration of the impurity as it forms or increases over time. | pharmiweb.com |

| Shelf-Life Assessment | Enables tracking of the impurity level to ensure it remains within the accepted safety limits throughout the product's expiry period. | fda.govresearchgate.net |

Future Research Trajectories and Methodological Innovations

Emerging Analytical Techniques for Metabolite Characterization

The precise identification and quantification of metabolites are foundational to understanding their biological roles. While classical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy remain cornerstones, the field is rapidly advancing. nih.govingentaconnect.combenthamscience.com Emerging techniques promise greater sensitivity, resolution, and structural elucidation capabilities, which are vital for characterizing complex biological samples. nih.govnih.gov

Future characterization of Desmethylene Paroxetine (B1678475) and other metabolites will likely involve a suite of advanced analytical tools:

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase, adding another dimension of separation to conventional LC-MS. nih.govbenthamscience.com This can help differentiate between isomeric metabolites, which is often a significant challenge.

Imaging Mass Spectrometry (IMS): IMS allows for the visualization of the spatial distribution of molecules directly in tissue sections. This could provide invaluable information on where Desmethylene Paroxetine is distributed and concentrated within specific organs or tissues. nih.govbenthamscience.com

Hyphenated Techniques (e.g., LC-NMR-MS): Combining the separation power of liquid chromatography with the structural elucidation capabilities of both NMR and MS provides a powerful, integrated platform for unambiguously identifying novel or unexpected metabolites in complex mixtures. nih.govbenthamscience.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass accuracy and resolution. This allows for the confident determination of elemental compositions, which is a critical step in identifying unknown metabolites. A study on the metabolic profiling of paroxetine in healthy volunteers utilized ultra-high-performance liquid chromatography coupled with HRMS to identify 39 metabolites that were altered after treatment. nih.gov

| Technique | Principle of Operation | Application in Metabolite Research |

|---|---|---|

| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size, shape, and charge in a carrier gas. | Aids in the differentiation of isomeric metabolites that are indistinguishable by mass alone. nih.govbenthamscience.com |

| Imaging Mass Spectrometry (IMS) | Visualizes the spatial distribution of molecules in tissue sections by analyzing mass spectra from discrete locations. | Maps the distribution of metabolites like Desmethylene Paroxetine in tissues to understand localization. nih.govbenthamscience.com |

| Hyphenated Techniques (LC-NMR-MS) | Integrates LC for separation with both NMR and MS for parallel structural and mass analysis. | Provides comprehensive data for unambiguous identification of novel or complex metabolites. nih.govbenthamscience.com |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy, enabling the determination of elemental formulas. | Facilitates the identification of unknown metabolites by providing precise molecular formulas. nih.gov |

Advanced Computational Modeling for Metabolic Predictions

Computational, or in silico, modeling has become an indispensable tool in drug discovery and development, helping to predict a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net These models reduce the reliance on costly and time-consuming experimental work and help to de-risk drug candidates early in the development pipeline. pharmajen.comeurekaselect.com

For a compound like Paroxetine, advanced computational models can predict its metabolic fate, including the formation of Desmethylene Paroxetine:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a molecule with its metabolic properties. researchgate.net By analyzing the structural features of Paroxetine, QSAR models can predict its affinity for metabolizing enzymes like CYP2D6 and the likely sites of metabolism on the molecule.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are complex mathematical representations of the body's physiological and biochemical processes. These models can simulate the pharmacokinetic profile of Paroxetine and its metabolites in virtual populations, accounting for factors like age, genetics (e.g., CYP2D6 polymorphisms), and organ function. drugbank.com Population-based simulators like Simcyp have been used to estimate the importance of various P450 isoforms in human paroxetine metabolism. clinpgx.org

Molecular Docking and Dynamics: These techniques simulate the interaction between a drug molecule and the active site of a metabolizing enzyme. nih.gov Docking studies can predict how Paroxetine binds to CYP2D6, providing insights into the mechanism of its demethylenation to form the catechol metabolite. researchgate.net

| Modeling Approach | Description | Relevance to Desmethylene Paroxetine |

|---|---|---|

| QSAR Models | Uses statistical methods to link a compound's chemical structure to its biological activity or metabolic fate. researchgate.net | Predicts which sites on the Paroxetine molecule are most likely to be metabolized, leading to the formation of its catechol intermediate. |

| PBPK Modeling | Simulates the ADME processes of a drug in the body based on physiological parameters. | Predicts the concentration-time profiles of Paroxetine and Desmethylene Paroxetine in different individuals and populations. clinpgx.org |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Visualizes the binding of Paroxetine within the active site of CYP2D6, explaining the formation of Desmethylene Paroxetine. researchgate.net |

Novel Synthetic Approaches for Metabolite Production for Research

To conduct thorough preclinical studies, researchers require pure, well-characterized standards of drug metabolites. The chemical synthesis of these compounds can be complex, especially for molecules with multiple stereocenters. nih.gov Therefore, innovation in synthetic chemistry and biotechnology is crucial for producing metabolites like Desmethylene Paroxetine for research purposes.

Future production of Desmethylene Paroxetine for research could benefit from several novel approaches:

Biocatalysis: This approach uses isolated enzymes or whole-cell systems to perform specific chemical transformations. nih.gov For instance, recombinant CYP450 enzymes could be used in a bioreactor to selectively perform the demethylenation of Paroxetine, offering a highly specific and potentially more environmentally friendly route than traditional chemical synthesis.

Synthetic Biology: This field involves engineering microorganisms (like yeast or E. coli) to produce desired chemicals. frontiersin.orgresearchgate.net By introducing the necessary enzymatic pathways into a microbial host, it may be possible to produce Desmethylene Paroxetine through fermentation, a method that is highly scalable. frontiersin.org

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology can improve reaction efficiency, safety, and scalability, offering a more controlled and reproducible method for synthesizing complex molecules and their metabolites. mdpi.com

Chemoenzymatic Synthesis: This strategy combines traditional chemical synthesis steps with biocatalytic transformations. A published synthesis of the major metabolites of Paroxetine started from a common chemical intermediate, confirming a viable synthetic route that could potentially be optimized with enzymatic steps to improve stereoselectivity and yield. nih.gov

Broader Implications for Metabolite Research in Drug Discovery

The intensive study of metabolites like Desmethylene Paroxetine has far-reaching implications for the broader field of drug discovery and development. Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of an organism's physiological state and its response to a drug. drugdiscoverynews.comarome-science.com

Key implications include:

Biomarker Discovery: Metabolites can serve as biomarkers for drug efficacy. gigantest.comcreative-proteomics.com By monitoring the levels of Desmethylene Paroxetine and other related compounds, researchers may be able to correlate metabolic profiles with clinical outcomes. arome-science.com

Personalized Medicine: Understanding how genetic variations (e.g., in CYP2D6) affect the formation of metabolites allows for a more personalized approach to medicine. creative-proteomics.com Predicting whether a patient will be a "poor" or "extensive" metabolizer of Paroxetine can help in tailoring treatment for better efficacy. drugbank.com

Early Assessment: In-depth metabolite profiling early in the drug discovery process helps identify compounds with favorable pharmacokinetic properties and avoids costly late-stage failures. nih.govresearchgate.netnih.gov

Target Identification and Mechanism of Action: Analyzing how a drug and its metabolites alter the broader metabolic network can reveal new therapeutic targets and provide a deeper understanding of the drug's mechanism of action. gigantest.comcreative-proteomics.comnih.gov

The continued exploration of Desmethylene Paroxetine Hydrochloride Salt, powered by these advanced methodologies, will not only enhance our understanding of Paroxetine but also contribute valuable knowledge to the entire discipline of pharmaceutical research. nih.gov

Q & A

Q. How can the structural identity of Desmethylene Paroxetine Hydrochloride Salt be confirmed using advanced spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of 2D-NMR (e.g., - COSY, - HSQC, and HMBC) to assign all hydrogen and carbon signals. For example, -NMR can resolve aromatic protons from the benzodioxole moiety, while DEPT-135° distinguishes CH, CH, and CH groups. X-ray crystallography (using programs like SHELXL ) is critical for absolute configuration determination, especially to differentiate enantiomers via Flack parameter analysis .

Q. What synthetic routes are reported for Desmethylene Paroxetine Hydrochloride Salt?

- Methodological Answer : While direct synthesis protocols are not fully detailed in non-prohibited sources, its role as a Paroxetine metabolite suggests demethylation of the parent compound. Researchers may employ enzymatic or chemical demethylation (e.g., using liver microsomes or oxidative agents) followed by salt formation via HCl gas saturation in anhydrous ethanol. Purification typically involves recrystallization or chromatography .

Q. How is Desmethylene Paroxetine Hydrochloride Salt distinguished from other Paroxetine-related impurities in pharmaceutical analysis?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., USP methods for Paroxetine) is standard. Use a C18 column, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and detection at 295 nm. Retention times and spiking with USP Reference Standards (e.g., Paroxetine Related Compound B) aid identification .

Q. What stability-indicating assays are recommended for Desmethylene Paroxetine Hydrochloride Salt?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV or LC-MS/MS monitor degradation products. Forced degradation (acid/base hydrolysis, oxidation, photolysis) validates method specificity. Quantify impurities per ICH Q3B thresholds (<0.1% for unidentified impurities) .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for Desmethylene Paroxetine Hydrochloride Salt be resolved?

- Methodological Answer : Variability arises from first-pass metabolism and polymorphic forms. Use population pharmacokinetic models (e.g., NONMEM) to account for inter-subject differences. Validate assays with stable isotope-labeled internal standards (e.g., -Paroxetine) to improve LC-MS/MS accuracy .

Q. What experimental strategies elucidate polymorphic forms of Desmethylene Paroxetine Hydrochloride Salt?

- Methodological Answer : Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetone). Characterize using PXRD, DSC, and dynamic vapor sorption. SHELXL refines crystal structures, while Flack parameter analysis confirms enantiopurity. Polymorph stability is assessed via slurry conversion experiments .

Q. How is Desmethylene Paroxetine Hydrochloride Salt quantified in impurity profiling, and what validation parameters are critical?

- Methodological Answer : HPLC-UV with a limit of quantitation (LOQ) ≤0.05% requires validation per ICH Q2(R1):

Q. What in vitro models optimize metabolic pathway studies of Desmethylene Paroxetine Hydrochloride Salt?

- Methodological Answer : Use cryopreserved human hepatocytes or CYP450 isoform-specific microsomes (e.g., CYP2D6). Incubate with Paroxetine and NADPH, then quench with acetonitrile. LC-HRMS identifies metabolites via exact mass and fragmentation patterns. Kinetic parameters (K, V) are derived from Michaelis-Menten plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.